The synthesis of Compound 401 involves several key steps that utilize organic chemistry techniques. The primary method includes:
Compound 401 exhibits a complex molecular structure characterized by a pyrimidoisoquinoline core. Key structural features include:
O=C2C=C(N=C1c3ccccc3C=CN12)N4CCOCC4
, reflecting the connectivity of atoms within the molecule.The reactivity profile of Compound 401 includes several important interactions:
The mechanism through which Compound 401 exerts its effects involves:
Compound 401 possesses distinct physical and chemical properties:
Compound 401 has significant scientific applications, particularly in:
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2